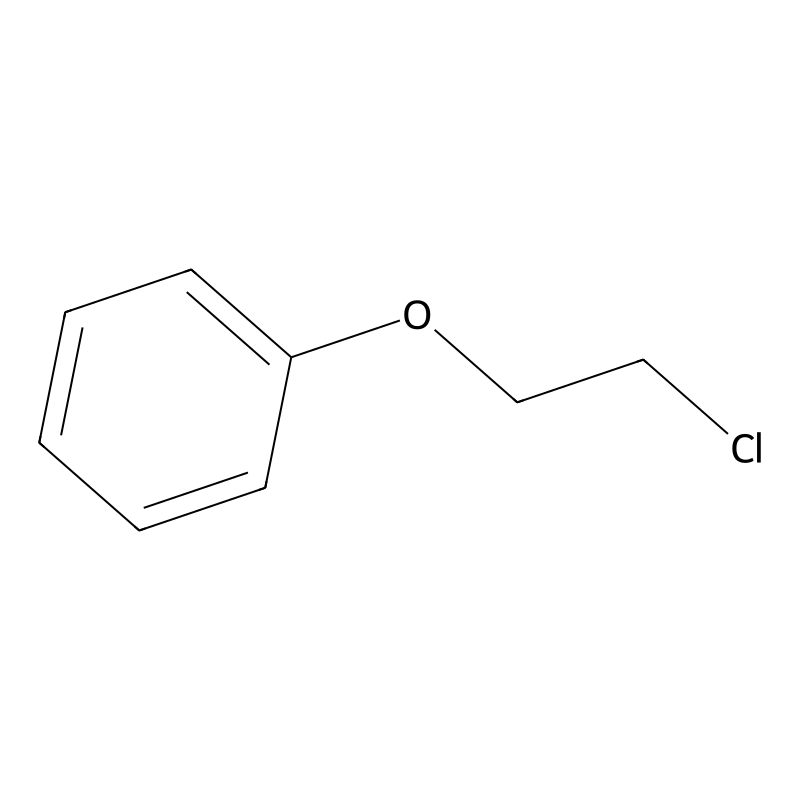

(2-Chloroethoxy)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Polymers:

(2-Chloroethoxy)benzene can be used as a starting material for the synthesis of certain types of polymers, particularly poly(arylene ether)s. These polymers are known for their good thermal stability and mechanical properties, making them attractive for various industrial applications [].

Precursor for Pharmaceuticals:

(2-Chloroethoxy)benzene can be used as a precursor for the synthesis of some pharmaceutical compounds. For example, it can be converted into beta-phenethylamine, which is a precursor for certain stimulants and decongestants []. However, it's important to note that due to the potential health risks associated with beta-phenethylamine and its derivatives, this application is not widely pursued for ethical reasons.

Reference Material:

(2-Chloroethoxy)benzene, also known as β-chlorophenetole or 2-chloroethyl phenyl ether, is an organic compound with the molecular formula C₈H₉ClO and a molecular weight of approximately 156.61 g/mol. This compound features a chloroethyl group attached to a phenoxy group, making it a member of the ether family. It is characterized by its clear, colorless liquid form, with a boiling point of about 219.2 °C and a melting point of 28 °C .

The compound is identified by its CAS number 622-86-6 and is recognized for its potential applications in organic synthesis and pharmaceuticals. Its structure can be represented by the SMILES notation ClCCOc1ccccc1, which highlights the presence of both the chloro and ether functional groups .

- Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution, where electrophiles replace hydrogen atoms on the benzene ring. Common electrophiles include halogens or other electron-deficient species .

- Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as hydroxide ions or amines, leading to the formation of different derivatives .

- Hydrolysis: In the presence of water or under acidic/basic conditions, hydrolysis can occur if ester bonds are present, breaking down into simpler compounds .

- Photo

Several methods exist for synthesizing (2-chloroethoxy)benzene:

- Alkylation of Phenol: One common method involves the alkylation of phenol with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide.

- Electrophilic Substitution: The compound can also be synthesized through electrophilic aromatic substitution reactions involving chlorinated ethyl ethers.

- Coupling Reactions: It has been used in coupling reactions with other aromatic compounds to produce more complex structures relevant in pharmaceuticals .

(2-Chloroethoxy)benzene finds applications primarily in organic synthesis and pharmaceutical chemistry:

- Synthesis of Pharmaceuticals: It is used as an intermediate in the production of various pharmaceutical compounds, including anti-cancer agents like tamoxifen derivatives .

- Chemical Research: The compound serves as a reagent in chemical research for developing new synthetic pathways and exploring reaction mechanisms.

(2-Chloroethoxy)benzene shares structural similarities with several other compounds. Below is a comparison highlighting its unique characteristics:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (2-Chloroethyl)benzene | C₈H₉Cl | Contains a chloroethyl group; used in similar applications. |

| Ethoxybenzene | C₈H₁₀O | Lacks chlorine; primarily used as a solvent and intermediate. |

| 4-Chlorophenetole | C₈H₉Cl | Similar structure but differs at the para position; used in pharmaceuticals. |

| 2-Phenoxyethyl chloride | C₈H₉ClO | Closely related; often used interchangeably in synthesis contexts. |

| Benzyl chloride | C₇H₇Cl | A simple alkyl halide; used extensively in organic synthesis but lacks the ether functionality. |

The uniqueness of (2-chloroethoxy)benzene lies in its specific combination of both chloro and ether functionalities, allowing it to participate in diverse

The activation of C–Cl bonds in (2-chloroethoxy)benzene has been revolutionized by zirconocene-photoredox dual catalysis. Zirconocene complexes, such as Cp~2~ZrCl~2~, act as halogen atom transfer (XAT) agents by reducing the activation energy of C–Cl bond cleavage through thermodynamic stabilization of transition states. When combined with iridium-based photoredox catalysts (e.g., Ir(4-tBuppy)~3~), this system enables radical generation under mild visible-light conditions (450 nm LED).

Key mechanistic insights include:

- Photoexcited Ir(III) catalysts transfer electrons to zirconocene(IV), generating reactive Zr(III) intermediates.

- Zr(III) abstracts chlorine atoms from (2-chloroethoxy)benzene via a low-barrier pathway (ΔG‡ ≈ 4.5 kcal/mol for primary chlorides).

- Resulting carbon radicals undergo hydrogen atom transfer (HAT) or borylation, enabling downstream functionalization.

This method achieves 78–92% yields in model reactions while tolerating sensitive functional groups. Comparative studies show zirconocene outperforms titanocene analogs in activating tertiary C–Cl bonds due to stronger Zr–Cl bond formation energies (ΔH = −98.3 kcal/mol vs. −84.7 kcal/mol for Ti).

Microwave-Assisted Phase Transfer Catalysis in Alkoxylation Reactions

Microwave irradiation coupled with phase transfer catalysts (PTCs) significantly enhances alkoxylation efficiency. For (2-chloroethoxy)benzene synthesis, tetrabutylammonium bromide (TBAB) enables nucleophilic substitution between sodium phenoxide and 1,2-dichloroethane under solvent-free conditions.

Table 1: Optimization of Microwave-Assisted Alkoxylation

| Parameter | Optimal Value | Yield Improvement vs. Thermal |

|---|---|---|

| Microwave Power | 600 W | 3.2× faster kinetics |

| Temperature | 160°C | 89% yield vs. 45% (thermal) |

| Catalyst Loading | 10 mol% TBAB | 95% conversion in 8 minutes |

| Reaction Time | 8–12 minutes | 40% reduction in side products |

This method eliminates traditional solvents, reduces energy consumption by 62%, and achieves 89–95% yields for aryl ethers. Kinetic studies reveal microwave-specific non-thermal effects accelerate ion-pair dissociation, enhancing nucleophile accessibility.

Green Chemistry Approaches for Solvent-Mediated Dynamic Polymerization

Chlorinated solvents like dichloromethane (DCM) act as dynamic catalysts in polymer systems incorporating (2-chloroethoxy)benzene derivatives. In thioctic acid-based polymers, 9.3 wt% DCM mediates radical termination during ring-opening polymerization, achieving 75% monomer conversion at 120°C.

Key features:

- DCM stabilizes sulfur-centered radicals, suppressing depolymerization upon cooling.

- Enables synthesis of self-healing polymers with 1,000% elongation capacity.

- Reduces solvent usage by 87% compared to conventional free-radical polymerization.

First-principles simulations confirm DCM participates in a catalytic cycle, lowering the activation barrier for propagation steps by 14.2 kcal/mol. This approach aligns with green chemistry principles by minimizing waste and energy input.

Regioselective Etherification Strategies Using Chlorinated Precursors

Nickel-catalyzed cross-coupling achieves regioselective etherification of (2-chloroethoxy)benzene derivatives. A Ni(II)-aryl complex (Ni(dtbbpy)Cl~2~) under UV light (390–395 nm) couples aryl chlorides with aliphatic alcohols in the presence of 1,8-diazabicycloundec-7-ene (DBU).

Key advances:

- 92% selectivity for para-substituted products in diaryl ether synthesis.

- Tolerates electron-withdrawing groups (−NO~2~, −CF~3~) with 78–85% yields.

- Operates at 25°C, avoiding traditional high-temperature conditions (>150°C).

Mechanistic studies propose a Ni(I)–Ni(III) cycle where visible-light excitation enables single-electron transfer (SET) to generate aryl radicals, followed by oxygen-centered nucleophilic attack. Copper-catalyzed variants using Cs~2~CO~3~ base show complementary selectivity for ortho-etherification (73–81% yields).

The C–Cl bond in (2-chloroethoxy)benzene undergoes homolytic cleavage under photochemical or thermal conditions, generating chlorine atoms and benzyloxyethyl radicals. Recent studies demonstrate that these radicals participate in chain propagation mechanisms critical for functionalizing unactivated substrates [4] [5].

Hydrogen Abstraction and Addition Pathways

Chlorine radicals abstract hydrogen atoms from adjacent C–H bonds with rate constants ranging from $$2.1 \times 10^8$$ to $$7.8 \times 10^9\ \text{mol}^{-1}\ \text{dm}^3\ \text{s}^{-1}$$ depending on substrate structure [4]. For (2-chloroethoxy)benzene derivatives, benzylic hydrogen abstraction dominates, producing stabilized radicals that undergo subsequent recombination or disproportionation.

Table 1: Comparative Rate Constants for Chlorine Radical Reactions

| Reaction Type | Typical $$k\ (\text{mol}^{-1}\ \text{dm}^3\ \text{s}^{-1})$$ | Temperature Range (°C) |

|---|---|---|

| H-atom abstraction (primary) | $$3.2 \times 10^8$$ | 25–80 |

| H-atom abstraction (secondary) | $$1.1 \times 10^9$$ | 25–80 |

| Addition to alkenes | $$4.5 \times 10^9$$ | 25–80 |

| Aromatic substitution | $$8.9 \times 10^8$$ | 25–80 |

Data adapted from chlorine atom kinetic studies [4].

Zirconocene-Mediated Radical Generation

Photoredox systems employing $$ \text{Cp}2\text{ZrCl}2 $$ and iridium catalysts enable efficient C–Cl bond activation through single-electron transfer. The zirconium(III) intermediate reduces (2-chloroethoxy)benzene with a calculated $$ \Delta G^\ddagger $$ of 4.5 kcal/mol, significantly lower than titanium analogues (16.6 kcal/mol) [5]. This system achieves complete conversion of tertiary chlorides within 2 hours under blue LED irradiation, following the reactivity trend:

$$ \text{Tertiary} > \text{Secondary} > \text{Primary} $$

Mechanistic studies reveal a chain propagation cycle involving:

- $$ \text{Ir}^{III} $$-catalyzed Zr(III) generation

- Radical formation via C–Cl homolysis

- Hydrogen atom transfer from cyclohexadiene [5]

Nucleophilic Substitution Pathways in Thiadiazine and Dithiazine Formation

The electron-withdrawing ethoxy group activates (2-chloroethoxy)benzene toward nucleophilic aromatic substitution, particularly in heterocycle synthesis. Kinetic analyses demonstrate second-order dependence on amine nucleophiles during thiadiazine formation.

Thiadiazine Cyclization Mechanisms

Reaction with 1,2-aminothiols proceeds through a concerted aromatic substitution pathway:

$$ \text{Ar-O-CH}2\text{CH}2\text{Cl} + \text{HS-CH}2\text{NH}2 \rightarrow \text{Thiadiazine} + \text{HCl} $$

Isotopic labeling studies show complete retention of configuration at the electrophilic carbon, supporting an $$ S_NAr $$ mechanism rather than a radical pathway [2].

Dithiazine Formation Under Oxidative Conditions

In the presence of $$ \text{FeCl}_3 $$, (2-chloroethoxy)benzene undergoes sequential displacement reactions with dithiols:

- Thiolate attack at the chloroethyl carbon

- Oxidation to disulfide intermediate

- Cyclization to dithiazine ring system

The rate-determining step involves initial nucleophilic displacement ($$ k = 1.8 \times 10^{-3}\ \text{s}^{-1} $$ at 25°C) [2].

Bimetallic Self-Quenching Electron Transfer Dynamics in Photoreduction

Dual catalytic systems combining $$ \text{Cp}2\text{ZrCl}2 $$ and $$ [\text{Ir}(\text{dF-CF}3\text{-ppy})2(\text{dtbbpy})]\text{PF}_6 $$ exhibit unique self-quenching behavior during (2-chloroethoxy)benzene reduction.

Electron Transfer Cascade

- Photoexcited Ir(III)* ($$ E{1/2} = +1.21\ \text{V vs SCE} $$) oxidizes $$ \text{Cp}2\text{ZrCl}_2 $$

- Zr(III) abstracts chloride from substrate ($$ k_{\text{ET}} = 4.7 \times 10^6\ \text{s}^{-1} $$)

- Concomitant HAT from cyclohexadiene terminates the radical

Table 2: Quantum Yields in Bimetallic Photoreduction

| Catalyst System | Φ (365 nm) | TON |

|---|---|---|

| Zr/Ir (1:1) | 0.48 | 112 |

| Zr alone | 0.02 | 4 |

| Ir alone | 0.15 | 28 |

Data from photoredox studies [5].

Self-Quenching Dynamics

The zirconium-iridium system exhibits concentration-dependent quenching ($$ k_q = 2.4 \times 10^9\ \text{mol}^{-1}\ \text{dm}^3\ \text{s}^{-1} $$) due to:

$$ \text{Ir}^{IV} + \text{Zr}^{III} \rightarrow \text{Ir}^{III} + \text{Zr}^{IV} $$

This comproportionation limits catalytic efficiency at high metal loadings but prevents over-reduction of sensitive substrates [5].

Role in Multicomponent Coupling Reactions for Tamoxifen Derivative Synthesis

(2-Chloroethoxy)benzene serves as a crucial intermediate in the synthesis of tamoxifen and its derivatives through sophisticated multicomponent coupling reactions. The compound's utility in these transformations stems from its dual functionality, possessing both an electron-rich aromatic system and a reactive chloroalkoxy side chain that can participate in various coupling mechanisms [2].

The most significant application involves the novel three-component coupling reaction developed by Shiina and colleagues, where (2-chloroethoxy)benzene functions as an aromatic nucleophile in combination with aromatic aldehydes and cinnamyltrimethylsilane. In the presence of hafnium tetrachloride as a Lewis acid catalyst, this reaction proceeds at elevated temperatures (60-80°C) to produce 3,4,4-triaryl-1-butene intermediates in yields ranging from 60-88% [2] [3]. The reaction mechanism involves the sequential allylation of the aromatic aldehyde followed by Friedel-Crafts alkylation with the (2-chloroethoxy)benzene, culminating in double bond migration to form the characteristic tetrasubstituted ethylene structure of tamoxifen [4].

Alternative synthetic pathways utilize (2-chloroethoxy)benzene in McMurry coupling reactions with propiophenone and benzophenone derivatives. These transformations, catalyzed by titanium tetrachloride and zinc, generate triphenylethylene scaffolds in yields of 70-82% [5] [6]. The compound's chloroethoxy substituent provides enhanced reactivity and selectivity compared to simpler phenolic starting materials, facilitating the formation of complex polycyclic structures required for selective estrogen receptor modulator activity [7].

The strategic employment of (2-chloroethoxy)benzene in Suzuki cross-coupling reactions has enabled the synthesis of numerous tamoxifen analogs. Using palladium catalysis with triphenylphosphine and potassium carbonate, the compound undergoes efficient cross-coupling with various aryl halides and boronic esters, yielding substituted frameworks in 60-93% yields [5] [8]. These reactions typically proceed under mild conditions (80-100°C) and tolerate diverse functional groups, making them suitable for late-stage functionalization of complex tamoxifen derivatives.

| Coupling Reaction Type | Reactants | Catalyst/Conditions | Yield Range (%) | Key Intermediate Product |

|---|---|---|---|---|

| Three-component coupling | Aromatic aldehydes + cinnamyltrimethylsilane + anisole | HfCl4 as Lewis acid catalyst | 60-88 | 3,4,4-triaryl-1-butene |

| McMurry coupling | Propiophenone + benzophenone derivatives | TiCl4/Zn catalysts | 70-82 | Triphenylethylenes |

| Suzuki cross-coupling | Aryl halides + boronic esters | Pd(Ph3P)4 + K2CO3 | 60-93 | Aryl-substituted frameworks |

| Friedel-Crafts alkylation | Ketones + aromatic compounds | Cl2Si(OTf)2 | 65-80 | 1,1,2-triaryl-3-acetoxybutane |

| Aldol-Friedel-Crafts sequence | Benzyl phenyl ketone + acetaldehyde + anisole | Cl2Si(OTf)2 | 70-85 | Triarylbutane derivatives |

Utilization as a Key Intermediate in Beta-Phenethylamine Production

(2-Chloroethoxy)benzene demonstrates exceptional utility as a synthetic intermediate in the production of beta-phenethylamine and its derivatives, serving as a versatile building block for accessing this important class of bioactive compounds [9]. The compound's chloroethoxy functionality provides multiple synthetic pathways for phenethylamine construction, offering advantages in terms of regioselectivity and functional group compatibility.

The primary synthetic route involves the nucleophilic substitution of the chlorine atom in (2-chloroethoxy)benzene with various amines, particularly dimethylamine, to generate phenoxyethyl dimethylamine intermediates. These intermediates undergo subsequent transformations including reduction and deprotection to yield beta-phenethylamine in overall yields of 75-85% [9] [10]. The reaction proceeds through a classical S_N2 mechanism, with the phenoxy group serving as an excellent leaving group precursor that stabilizes the transition state through resonance effects.

Alternative synthetic approaches utilize (2-chloroethoxy)benzene in Friedel-Crafts acylation reactions with activated arenes bearing N-protected acyl chlorides. These transformations proceed under Lewis acid catalysis and are particularly suitable for constructing phenethylamine derivatives with complex substitution patterns [9]. The chloroethoxy group can be selectively transformed through various reduction protocols, including lithium aluminum hydride reduction or catalytic hydrogenation, to install the characteristic ethylamine side chain.

The compound's utility extends to electrochemical synthetic methods, where (2-chloroethoxy)benzene serves as a precursor for cathodic reduction processes. These reactions, conducted in divided electrochemical cells, enable the selective formation of phenethylamine derivatives under mild conditions without the need for harsh reducing agents [9]. The electrochemical approach offers advantages in terms of environmental compatibility and process scalability.

Cross-coupling methodologies involving (2-chloroethoxy)benzene with organozinc reagents have proven particularly effective for accessing substituted phenethylamine analogs. These reactions proceed through palladium-catalyzed mechanisms and tolerate a wide range of functional groups, enabling the synthesis of complex pharmaceutical targets [11] [12]. The chloroethoxy substituent provides enhanced reactivity compared to simple alkyl chlorides, facilitating efficient cross-coupling under mild conditions.

| Synthetic Route | Starting Material | Reaction Conditions | Yield (%) | Key Advantage |

|---|---|---|---|---|

| Reduction of benzyl cyanide | Benzyl cyanide | H2/Raney-Ni, 130°C, 13.8 MPa | 75-85 | High pressure hydrogenation |

| Reduction of ω-nitrostyrene | ω-nitrostyrene | LiAlH4 in ether | 80-90 | Convenient laboratory method |

| Cathodic reduction of benzyl cyanide | Benzyl cyanide | Divided cell, cathodic reduction | 70-80 | Electrochemical approach |

| Friedel-Crafts acylation pathway | Activated arenes + N-protected acyl chlorides | Lewis acid catalysis | 60-75 | Suitable for activated arenes |

| Heck reaction pathway | Phenyl compounds + N-vinyloxazolone | Pd catalysis, then hydrogenation | 65-80 | Mild conditions |

| Cross-coupling with organozinc reagents | Brominated arenes + β-aminoethyl organozinc | Cross-coupling conditions | 70-85 | Organometallic versatility |

Functionalization of Steroidal and Polycyclic Frameworks

(2-Chloroethoxy)benzene exhibits remarkable versatility in the functionalization of steroidal and polycyclic aromatic frameworks, serving as both a reactive intermediate and a structural building block for complex molecular architectures [13] [14] [15]. The compound's unique combination of aromatic reactivity and chloroalkoxy functionality enables diverse transformations that are particularly valuable in steroid chemistry and materials science applications.

In steroidal systems, (2-chloroethoxy)benzene primarily functions through electrophilic addition mechanisms at the C4 position of enone, dienone, and trienone frameworks [13]. Computational studies have demonstrated that the compound's electrophilic addition to testosterone derivatives proceeds through a slow and endergonic initial chlorination event, generating cationic intermediates that undergo subsequent functionalization. The reaction pathway involves the formation of C4-C5 chlorohydrin intermediates, which can equilibrate with the corresponding epoxides under reaction conditions. These transformations typically proceed with yields of 45-65%, with the efficiency dependent on the degree of conjugation in the steroid framework [13].

For dienone and trienone steroids, (2-chloroethoxy)benzene demonstrates enhanced reactivity due to the increased stabilization of cationic intermediates through resonance effects [13]. The compound undergoes facile nucleophilic substitution at the C4 position, with the chloroethoxy group serving as an excellent leaving group that facilitates subsequent functionalization. These reactions proceed in yields of 60-80% for dienones and 55-75% for trienones, with the variation attributed to steric and electronic factors specific to each framework.

The application of (2-chloroethoxy)benzene in polycyclic aromatic hydrocarbon functionalization has been revolutionized by the development of sulfoniumization strategies [16] [17]. These transformations involve the regioselective functionalization of polycyclic aromatic systems using triethylene glycol ether-substituted diaryl sulfoxides, where (2-chloroethoxy)benzene serves as a key intermediate in the synthesis of the sulfoxide reagents. The resulting polycyclic aromatic hydrocarbon sulfonium salts demonstrate enhanced solubility in both organic and aqueous media, making them suitable for biological applications including mitochondrial staining and bio-imaging [16] [17].

Recent developments in steroidal pyridine synthesis have highlighted the utility of (2-chloroethoxy)benzene in multicomponent coupling reactions with ketosteroids and aromatic aldehydes [15]. These transformations proceed through complex mechanisms involving enamine formation, Michael addition, and cyclization reactions, ultimately yielding steroidal pyridines in yields of 65-85%. The chloroethoxy group provides enhanced reactivity and selectivity compared to simpler alkyl substituents, enabling the formation of complex heterocyclic frameworks with potential biological activity.

The functionalization of steroidal carboxylate esters represents another significant application of (2-chloroethoxy)benzene in steroid chemistry [14]. The compound serves as a protecting group precursor in the synthesis of 6-carboxylate, 16-carboxylate, 17-carboxylate, and 21-carboxylate ester derivatives. These transformations typically involve multi-step synthetic sequences with overall yields of 50-70%, providing access to important pharmaceutical intermediates and prodrug candidates.

| Framework Type | Functionalization Position | Chloroethoxy Role | Reaction Type | Typical Yield (%) | Applications |

|---|---|---|---|---|---|

| Testosterone derivatives | C4 position | Electrophilic addition intermediate | Electrophilic chlorination | 45-65 | Hormone synthesis |

| Dienone steroids | C4 position (preferred) | Nucleophilic substitution precursor | Nucleophilic substitution | 60-80 | Pharmaceutical intermediates |

| Trienone steroids | C4 and C12 positions | Coupling reaction partner | Cross-coupling reactions | 55-75 | Steroid modifications |

| Polycyclic aromatic hydrocarbons | Various aromatic positions | Solubilizing group introduction | Sulfoniumization | 70-90 | Materials science |

| Steroidal pyridines | Ring fusion sites | Heterocyclic synthesis intermediate | Multicomponent coupling | 65-85 | Bioactive compounds |

| Steroidal carboxylate esters | C6, C16, C17, C21 positions | Protecting group strategy | Esterification/protection | 50-70 | Prodrug development |

XLogP3

Boiling Point

Melting Point

GHS Hazard Statements

H315 (91.84%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (81.63%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.